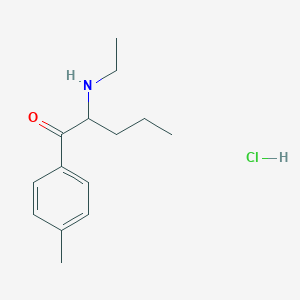

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride

Übersicht

Beschreibung

Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its aromatic ketone structure, which includes a valerophenone backbone with an ethylamino group and a methyl substitution on the aromatic ring, combined with a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride typically involves the acylation of benzene using valeryl chloride to form valerophenone. This intermediate is then subjected to further reactions to introduce the ethylamino group and the methyl substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ketone group to a carboxylic acid.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The products vary depending on the substituent introduced to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-MEAP is characterized by its aromatic ketone structure, which includes a valerophenone backbone with an ethylamino group and a methyl substitution on the aromatic ring. Its chemical formula is CHClNO, and it has a molecular weight of 242.74 g/mol. The hydrochloride form enhances its solubility in water, making it more suitable for various laboratory applications.

Chemistry

In the field of chemistry, 4-MEAP serves as an intermediate in the synthesis of more complex organic compounds. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new materials and pharmaceuticals.

Biology

4-MEAP is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems. It acts as a potent inhibitor of dopamine uptake, which can lead to increased dopamine levels in the synaptic cleft. This property is significant for research into neurological disorders and the mechanisms of addiction.

- Cellular Effects: Research has shown that acute administration of 4-MEAP can induce significant increases in immediate early gene expression (Arc gene expression) in the ventral and dorsal striatum within 120 minutes post-administration. This suggests that the compound may influence neuronal plasticity and behavior.

Medicine

Ongoing research explores 4-MEAP's potential therapeutic applications, especially concerning neurological disorders such as depression and ADHD, where dopamine dysregulation plays a crucial role. The compound's ability to modulate dopamine levels makes it a candidate for further pharmacological studies .

Toxicological Studies

The compound has also been investigated for its toxicological properties. Studies utilizing pooled human liver microsomes have revealed its metabolic pathways and identified metabolites produced during metabolism, such as N-deethyl-4-MEAP . These findings are crucial for understanding the safety profile and potential risks associated with its use.

Case Studies

Several case studies have documented instances of misuse involving 4-MEAP:

- In one notable case reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), individuals exhibited symptoms consistent with increased dopaminergic activity after using 4-MEAP, including severe agitation and tachycardia but without serotonergic effects like mydriasis or hypertension .

- Another fatal case highlighted the dangers associated with co-misuse of 4-MEAP with other substances, emphasizing the need for careful monitoring and regulation of synthetic cathinones .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic compounds |

| Biology | Potent dopamine uptake inhibitor; affects neuronal activity |

| Medicine | Potential therapeutic applications in neurological disorders |

| Toxicology | Metabolic pathways identified; case studies on misuse |

Wirkmechanismus

The mechanism of action of Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Valerophenone: The parent compound without the ethylamino and methyl substitutions.

2-Bromovalerophenone: A similar compound with a bromine atom instead of the ethylamino group.

Methylphenidate: A stimulant with a similar aromatic ketone structure but different functional groups.

Uniqueness

Valerophenone, 2-(ethylamino)-4’-methyl-, hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride, commonly referred to as 4-MeAP, is a synthetic cathinone that has gained attention for its psychostimulant properties. This compound is structurally related to other cathinones, which are known for their ability to inhibit the reuptake of neurotransmitters, particularly dopamine. The following sections explore the biological activity of 4-MeAP, focusing on its mechanism of action, pharmacokinetics, and effects observed in various studies.

Dopamine Uptake Inhibition

4-MeAP acts primarily as a potent inhibitor of dopamine (DA) uptake. This mechanism is similar to other synthetic cathinones and is crucial for its stimulant effects. The compound's interaction with the dopamine transporter (DAT) leads to increased levels of dopamine in the synaptic cleft, which can result in heightened dopaminergic activity and associated behavioral effects such as euphoria and increased energy levels.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of 4-MeAP is inferred from studies on similar compounds. It is expected that the compound undergoes significant metabolic transformations, including reduction of the keto group and hydroxylation on the alkyl chains. Such modifications can affect its bioavailability and overall pharmacological efficacy.

Table 1: Expected Pharmacokinetic Properties of 4-MeAP

| Property | Description |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | High volume of distribution due to lipophilicity |

| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |

| Excretion | Primarily renal excretion of metabolites |

Cellular Effects

Research indicates that acute administration of 4-MeAP significantly increases Arc gene expression in the ventral striatum (VS) and dorsal striatum (DS) within 120 minutes post-injection. This suggests that the compound may influence neuronal plasticity and reward pathways, which are critical in addiction and behavioral responses .

Toxicometabolomics Studies

Recent studies utilizing pooled human liver microsomes have identified several metabolites of 4-MeAP, including N-deethyl-4-MEAP and dihydro-4-MEAP. These metabolites were confirmed in post-mortem human urine samples, indicating that 4-MeAP undergoes substantial metabolic processing in humans .

Case Studies

Clinical Observations

Two notable case reports highlighted severe adverse effects associated with 4-MeAP misuse. Symptoms included severe agitation and tachycardia without serotonergic activity indicators such as mydriasis or hypertension. These findings align with known structure-activity relationships observed in synthetic cathinones .

Fatal Cases

In 2019, a fatal case involving co-misuse of 4-MeAP was reported, emphasizing the potential dangers associated with its use. Such incidents underline the importance of understanding the biological activity and risks linked to this compound .

Eigenschaften

IUPAC Name |

2-(ethylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12;/h7-10,13,15H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTAUAJCWQFPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)C)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939663 | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-05-7 | |

| Record name | 4-Meap hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MEAP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B847S2V82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the research provide regarding the structural characteristics of 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one hydrochloride?

A1: The research primarily focuses on characterizing the spectroscopic and crystallographic properties of 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one hydrochloride []. This includes determining its molecular formula and weight, as well as analyzing its spectroscopic data obtained through techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy. These findings contribute to understanding the compound's structure and its potential relationship to biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.